molecular formula C23H22BrN5O3 B2827639 2-(5-bromo-2-methoxyphenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-62-3

2-(5-bromo-2-methoxyphenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2827639
CAS No.: 898446-62-3
M. Wt: 496.365
InChI Key: DRLSORNXLNHTBH-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methoxyphenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group, a tert-butylphenyl group, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-methoxyphenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Purine Core Formation: The construction of the purine core through cyclization reactions involving appropriate precursors.

    Amidation: The formation of the carboxamide group by reacting the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-methoxyphenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, leading to debromination.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the debrominated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-bromo-2-methoxyphenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-methoxyphenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
  • 2-(5-fluoro-2-methoxyphenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Uniqueness

The uniqueness of 2-(5-bromo-2-methoxyphenyl)-9-(4-(tert-butyl)phenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its brominated methoxyphenyl group, which can impart distinct chemical and biological properties compared to its chloro or fluoro analogs. This can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-9-(4-tert-butylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN5O3/c1-23(2,3)12-5-8-14(9-6-12)29-21-18(27-22(29)31)17(19(25)30)26-20(28-21)15-11-13(24)7-10-16(15)32-4/h5-11H,1-4H3,(H2,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLSORNXLNHTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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